molecular formula C16H22N2O B2579806 N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-methylbutanamide CAS No. 852137-00-9

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-methylbutanamide

Cat. No. B2579806
CAS RN: 852137-00-9
M. Wt: 258.365
InChI Key: WPPGCFHHWLLKIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds involves several steps, including the condensation of 5-nitroindole with dimethylamine and subsequent reduction of the nitro group to an amino group. The resulting intermediate is then coupled with phenylacetic acid to obtain the final product .


Chemical Reactions Analysis

New (2,3-dihydro-1H-indol-5-ylmethyl)amine was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .


Physical And Chemical Properties Analysis

DIM-5 is a white powder that is soluble in polar solvents such as DMSO and DMF. It has a melting point of 118°C and a boiling point of 451.8°C. DIM-5 is stable under normal conditions and does not decompose easily.

Scientific Research Applications

Metabolic Studies and Drug Development

  • Metabolites of L-735,524 : This compound, an HIV-1 protease inhibitor, was studied for its metabolites in human urine, identifying major metabolic pathways including glucuronidation and N-depyridomethylation. Such research is crucial in drug development for understanding the metabolism and elimination of potential pharmaceuticals (Balani et al., 1995).

Environmental and Occupational Health

  • Exposure to Carcinogenic Heterocyclic Amines : A study measured the amounts of carcinogenic heterocyclic amines in human urine, providing insights into human exposure to these compounds through food, which is essential for assessing environmental and occupational health risks (Ushiyama et al., 1991).

Pharmacodynamic Studies

  • Angiogenesis Inhibitor SU5416 (semaxanib) : A Phase I study of semaxanib, an inhibitor of the vascular endothelial growth factor receptor (VEGFR)2, incorporating dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) as a pharmacodynamic assessment tool, highlights the importance of such studies in developing new cancer therapies (O’Donnell et al., 2005).

Biomonitoring in Occupational Health

  • Sperm Function in Workers Exposed to N,N-dimethylformamide : This cross-sectional study in a synthetic leather factory assessed the impact of DMF exposure on sperm function, emphasizing the importance of biomonitoring in occupational health to prevent reproductive toxicity (Chang et al., 2004).

Mechanism of Action

While the mechanism of action for “N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-methylbutanamide” is not available, similar compounds have been identified by targeted SAR studies as promising structures interacting with RCAR/(PYR/PYL) receptor proteins .

Safety and Hazards

The safety of DIM-5 has been tested in vitro and in vivo studies. In these studies, it was found to be relatively non-toxic at low doses, and no significant adverse effects were observed.

Future Directions

The resulting compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .

properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-11(2)7-16(19)17-10-13-5-6-15-14(9-13)8-12(3)18(15)4/h5-6,8-9,11H,7,10H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPGCFHHWLLKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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